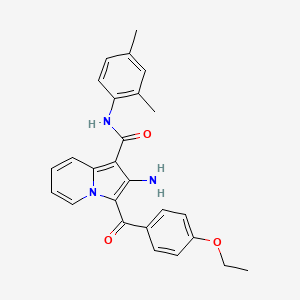

2-amino-N-(2,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(2,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide, also known as CORM-3, is a carbon monoxide-releasing molecule that has been extensively studied for its potential therapeutic applications. CORM-3 is a small molecule that can release controlled amounts of carbon monoxide (CO) in vivo, which has been shown to have anti-inflammatory, anti-apoptotic, and cytoprotective effects.

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex organic compounds often involves multi-step reactions to introduce specific functional groups that impart desired properties. For instance, the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate demonstrates the preparation of fused substituted 3-aminopyranones, quinolizin-4-one, and fused pyrimidin-4-ones, showcasing the versatility of synthetic methods in producing various heterocyclic compounds (Gorazd Soršak et al., 1998). Similarly, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their further conversion to pyrazolo[1,5-a]pyrimidine derivatives highlights the structural diversity achievable through synthetic chemistry (Ashraf S. Hassan et al., 2014).

Photoluminescence and Material Science Applications

Compounds like 6-Amino-8-cyanobenzo[1, 2-b]indolizines, which exhibit reversible pH-dependent optical properties, including a dramatic blue shift in fluorescence emission upon protonation, are of interest in material science for developing new photoluminescent materials with potential applications in sensors and optical devices (V. Outlaw et al., 2016).

Biological and Pharmacological Research

While avoiding details on drug use and side effects, it's important to note that the structural motifs found in compounds like "2-amino-N-(2,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide" are often evaluated for their biological activities. For example, the synthesis and characterization of novel arylazothiazole disperse dyes containing selenium demonstrate not only their application in dyeing polyester fibers but also the evaluation of these compounds for antioxidant, antitumor, and antimicrobial activities, suggesting their potential utility in medical and textile applications (M. Khalifa et al., 2015).

Properties

IUPAC Name |

2-amino-N-(2,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-4-32-19-11-9-18(10-12-19)25(30)24-23(27)22(21-7-5-6-14-29(21)24)26(31)28-20-13-8-16(2)15-17(20)3/h5-15H,4,27H2,1-3H3,(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNZOUVBWBPQEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2386036.png)

![[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2386037.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2386038.png)

![6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B2386044.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(Z)-ethyl 2-(4,6-difluoro-2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386054.png)

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2386055.png)